2-(2-Fluorophenyl)-3-oxopentanenitrile
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Overview
Description
2-(2-Fluorophenyl)-3-oxopentanenitrile is an organic compound with a unique structure that includes a fluorophenyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-fluoroacetophenone with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of acetonitrile and glacial acetic acid in the presence of a catalyst such as platinum on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce costs and improve efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity. The use of recyclable catalysts and solvents is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-oxopentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile and ketone groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different functional groups.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group and different pharmacological properties
Uniqueness
2-(2-Fluorophenyl)-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group, a ketone, and a nitrile groupThe presence of the fluorine atom can also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |
InChI Key |
SHHWDHVRQSAINT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
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